1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, including the presence of sulfonamide and diazatricyclo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- typically involves multi-step organic reactions. The starting materials often include indole derivatives, sulfonyl chlorides, and diazatricyclo compounds. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification methods, such as crystallization, distillation, and chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5-sulfonamide derivatives: Compounds with similar structural features and biological activities.
Diazatricyclo compounds: Molecules with similar diazatricyclo frameworks.
Sulfonamide derivatives: Compounds containing sulfonamide groups with various biological activities.
Uniqueness
1H-Indole-5-sulfonamide, N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)- is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
134828-37-8 |
---|---|
Molecular Formula |
C22H28Cl2N4O3S |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C22H28Cl2N4O3S/c1-21-11-26-13-22(2,20(21)29)14-27(12-21)19(26)17-10-25-18-4-3-15(9-16(17)18)32(30,31)28(7-5-23)8-6-24/h3-4,9-10,19,25H,5-8,11-14H2,1-2H3 |
InChI Key |
JQCYXXSXKJJPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.